3',6'-Dichloro-2'-fluorophenacyl bromide
Overview
Description
3’,6’-Dichloro-2’-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol . It is a derivative of phenacyl bromide, characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring, and a bromine atom on the ethanone group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,6’-Dichloro-2’-fluorophenacyl bromide can be synthesized through the bromination of 3’,6’-dichloro-2’-fluoroacetophenone. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the ethanone group .
Industrial Production Methods
In industrial settings, the production of 3’,6’-Dichloro-2’-fluorophenacyl bromide may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dichloro-2’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted phenacyl derivatives depending on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or hydrocarbons.
Scientific Research Applications
3’,6’-Dichloro-2’-fluorophenacyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,6’-Dichloro-2’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the ethanone group is highly reactive, making the compound suitable for nucleophilic substitution reactions. The presence of chlorine and fluorine atoms on the phenyl ring can influence the compound’s electronic properties and reactivity, affecting its interaction with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-6-fluorophenacyl bromide
- 2-Bromo-1-(3,6-dichloro-2-fluorophenyl)ethanone
- 2-Bromo-2’,6’-dichloro-3’-fluoroacetophenone
Uniqueness
3’,6’-Dichloro-2’-fluorophenacyl bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and applications. The presence of both chlorine and fluorine atoms provides distinct electronic and steric effects, making it a valuable compound in various chemical and biological studies .
Biological Activity
3',6'-Dichloro-2'-fluorophenacyl bromide (DCFPB) is a synthetic compound with significant biological activity, particularly in biochemical assays and research applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.
Chemical Overview
- Molecular Formula : C₈H₄BrCl₂FO
- Molecular Weight : 285.93 g/mol
- IUPAC Name : 2-bromo-1-(3,6-dichloro-2-fluorophenyl)ethanone
DCFPB is primarily synthesized through the bromination of 3',6'-dichloro-2'-fluoroacetophenone, utilizing controlled conditions to ensure high yield and purity. The compound's structure includes both chlorine and fluorine substituents that influence its reactivity and biological interactions.
DCFPB's biological activity is attributed to its reactivity towards nucleophiles and electrophiles. The bromine atom on the ethanone group is particularly reactive, facilitating nucleophilic substitution reactions. The presence of halogens alters the electronic properties of the compound, enhancing its interaction with various molecular targets within biological systems.
Applications in Biological Research
DCFPB has been utilized in several key areas of research:
- Biochemical Assays : It serves as a reagent for studying enzyme activity and protein interactions. Its ability to modify proteins through nucleophilic substitution makes it valuable in probing enzyme mechanisms.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of DCFPB exhibit antimicrobial properties, with certain compounds demonstrating significant activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These derivatives show minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial potential of DCFPB derivatives, researchers found that several compounds displayed strong antibacterial activity. The most active derivative showed an MIC comparable to standard antibiotics, suggesting potential for development as new therapeutic agents .
Compound | MIC (μg/mL) | Activity |
---|---|---|
DCFPB Derivative 1 | 0.22 | Strong |
DCFPB Derivative 2 | 0.25 | Strong |
Ciprofloxacin | 0.5 | Moderate |
Study 2: Enzyme Inhibition
Another investigation focused on DCFPB's role as an enzyme inhibitor. The compound was found to inhibit specific enzymes involved in metabolic pathways, demonstrating IC₅₀ values ranging from 12.27 to 31.64 μM for different targets. This suggests that DCFPB could be a useful tool in studying metabolic regulation .
Properties
IUPAC Name |
2-bromo-1-(3,6-dichloro-2-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACFCFROVJPMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)CBr)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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